molecular formula C19H28N2O4 B581991 tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate CAS No. 847039-05-8

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B581991
CAS No.: 847039-05-8
M. Wt: 348.443
InChI Key: QTJMIHMRGWRXLF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidine derivatives.

Biological Activity

Chemical Structure and Properties
tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate, often referred to as a piperidine derivative, has the molecular formula C15H22N2O3C_{15}H_{22}N_{2}O_{3} and a molecular weight of approximately 278.35 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity due to its ability to interact with various biological targets.

Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-(methylamino)piperidine-1-carboxylate with benzyloxycarbonyl chloride under suitable conditions. The reaction is often catalyzed and requires careful control of temperature and pH to ensure high yields and purity.

Piperidine derivatives like this compound exhibit their biological effects primarily through interaction with specific protein targets. These compounds can modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Pharmacological Effects

Research indicates that this compound may exhibit significant pharmacological activities, including:

  • Anticancer Activity : Studies have shown that similar piperidine derivatives can act as inhibitors of cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 19.9 to 75.3 µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and COV318 (ovarian cancer) .
  • Enzyme Inhibition : The compound may also serve as a reversible inhibitor for certain enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL), which is implicated in cannabinoid signaling pathways . The structure allows for competitive inhibition, which can be optimized through molecular docking studies.

Case Studies

  • Antiproliferative Activity : A study on benzoylpiperidine derivatives showed notable antiproliferative effects on human cancer cells. The modifications in the piperidine structure resulted in varying degrees of potency, with IC50 values improving significantly upon structural optimization .
  • Mechanistic Insights : Molecular docking studies have revealed that the ligand binds effectively within the active site of target enzymes, establishing critical interactions that enhance its inhibitory activity. This highlights the importance of structural features in determining biological efficacy .

Biochemical Pathways

The biological activity of this compound can influence several key pathways:

  • Apoptosis Pathways : By modulating factors involved in apoptosis, this compound may promote cell death in cancerous cells.
  • Signal Transduction : Interaction with receptors or enzymes involved in signaling pathways can alter cellular responses to external stimuli.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Bioavailability : The compound's lipophilicity and molecular size suggest favorable absorption characteristics.
  • Metabolism : Like many piperidine derivatives, it may undergo metabolic transformations that could affect its efficacy and safety.
  • Excretion : Renal excretion is likely, necessitating further studies on its metabolites.

Properties

IUPAC Name

tert-butyl 4-[methyl(phenylmethoxycarbonyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-10-16(11-13-21)20(4)17(22)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJMIHMRGWRXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cbz-Cl (0.393 ml, 2.8 mol, 1.2 eq.) was added to a mixture of tert-butyl 4-(methylamino)-piperidine-1-carboxylate (500 mg, 2.336 mmol, 1.0 eq.) and K2CO3 (616 mg, 4.67 mmol, 2.0 eq.) in DCM (6 ml), and the mixture was stirred for 14 hours at RT. The reaction mixture was diluted with DCM (100 ml), washed with water and sat. NaCl solution (in each case 40 ml), dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 15% ethyl acetate in hexane). Yield: 49% (400 mg, 1.149 mmol)
Quantity
0.393 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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